An In-Depth Technical Guide to the Molecular Structure and Self-Association of Insulin Degludec
An In-Depth Technical Guide to the Molecular Structure and Self-Association of Insulin Degludec
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin degludec (IDeg) is an ultra-long-acting basal insulin analogue designed to provide a consistent and prolonged glucose-lowering effect. Its unique pharmacokinetic profile, characterized by a half-life of approximately 25 hours and a duration of action exceeding 42 hours, is a direct consequence of its novel molecular structure and intricate self-association properties.[1] This technical guide provides a comprehensive overview of the molecular architecture of insulin degludec, the mechanism of its self-association from di-hexamers to multi-hexamers, and the experimental methodologies employed to elucidate these characteristics.
Molecular Structure of Insulin Degludec
Insulin degludec is a modified human insulin. The key structural modifications are the deletion of threonine at the B30 position and the acylation of the lysine at the B29 position (LysB29) with a hexadecanedioic acid via a γ-L-glutamic acid spacer.[1][2][3][4] This modification is crucial for its protracted action. The molecular formula of insulin degludec is C274H411N65O81S6, and its molecular weight is approximately 6104 g/mol .[3][5]
The fundamental protein fold of insulin degludec remains very similar to that of human insulin, consisting of an A-chain of 21 amino acids and a B-chain of 29 amino acids, connected by two disulfide bridges. In the presence of zinc ions, insulin degludec monomers assemble into dimers, which then form hexameric structures.
Self-Association of Insulin Degludec: From Formulation to Subcutaneous Depot
The ultra-long duration of action of insulin degludec is attributed to a unique, reversible self-association mechanism that occurs post-injection. This process is highly dependent on the formulation's excipients, primarily zinc and phenol.
State in Pharmaceutical Formulation: Di-hexamers
In its pharmaceutical formulation, insulin degludec exists predominantly as stable, soluble di-hexamers.[6] This formulation contains zinc and phenolic compounds (phenol and m-cresol).[6] The presence of phenol stabilizes the insulin hexamers in a T3R3 conformation, where three dimers are in the "T" (tense) state and three are in the "R" (relaxed) state. These T3R3 hexamers then associate to form di-hexamers.
Post-Injection Transformation: Multi-hexamer Chains
Upon subcutaneous injection, the phenolic excipients diffuse away from the injection site. This depletion of phenol triggers a conformational change in the hexamers from the T3R3 state to the T6 state, where all six insulin dimers are in the tense conformation.[7] This conformational switch exposes surfaces that facilitate the self-assembly of the hexamers into long, soluble, and stable multi-hexameric chains.[2][6] These multi-hexamer chains form a subcutaneous depot.
Slow Dissociation and Monomer Release
The multi-hexameric chains slowly dissociate from their ends, releasing insulin monomers into the bloodstream. This gradual release of biologically active monomers is the rate-limiting step for the absorption of insulin degludec and is responsible for its flat and prolonged glucose-lowering effect. The dissociation of the multi-hexamers is dependent on the slow diffusion of zinc ions from the subcutaneous depot.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the molecular properties and self-association of insulin degludec.
Table 1: Molecular and Pharmacokinetic Properties of Insulin Degludec
| Parameter | Value | Reference(s) |
| Molecular Formula | C274H411N65O81S6 | [3][5] |
| Molecular Weight | ~6104 g/mol | [3][5] |
| Half-life | ~25 hours | [1] |
| Duration of Action | > 42 hours | [3] |
| Plasma Protein Binding | >99% (to albumin) | [5][8] |
Table 2: Composition of Insulin Degludec Pharmaceutical Formulation (Tresiba® 100 units/mL)
| Component | Concentration (per mL) |
| Insulin Degludec | 100 units (3.66 mg) |
| Glycerol | 19.6 mg |
| Metacresol | 1.72 mg |
| Phenol | 1.50 mg |
| Zinc | 32.7 µg (as acetate) |
| Water for Injection | q.s. to 1 mL |
Source: Adapted from prescribing information.
Table 3: Characterization of Insulin Degludec Assemblies by SEC-MALS
| Species | Elution Time (min) | Apparent Molecular Weight (MW) | Conditions | Reference(s) |
| Monomer-Dimer | ~78 | - | 2 Zn2+/6 insulin monomers, phenol-free buffer | [9] |
| Di-hexamer | - | ~74 kDa | In pharmaceutical formulation (with phenol) | [10] |
| Multi-hexamer | ~32-38 | >5 MDa (up to 44 MDa reported) | 6 Zn2+/6 insulin molecules, phenol-free buffer | [9] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the structure and self-association of insulin degludec are provided below.
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Objective: To determine the molecular weight and size distribution of insulin degludec assemblies in different solution conditions.
Methodology:
-
System: An HPLC system equipped with a size exclusion column (e.g., TSK-gel G3000SWXL), a UV detector, a multi-angle light scattering (MALS) detector (e.g., Wyatt DAWN), and a differential refractive index (dRI) detector.
-
Mobile Phase: Phosphate-buffered saline (PBS) or Tris buffer at a physiological pH (e.g., 7.4). To study the effect of zinc, mobile phases with and without zinc ions are used. To mimic the post-injection state, a phenol-free mobile phase is employed.
-
Sample Preparation: Insulin degludec samples are prepared at a concentration of approximately 0.6 mM. To simulate the pharmaceutical formulation, samples are prepared in a buffer containing zinc and phenol. To simulate the subcutaneous environment, phenol is removed from the buffer.
-
Injection Volume: 50-100 µL.
-
Flow Rate: 0.5 mL/min.
-
Data Analysis: The data from the UV, MALS, and dRI detectors are analyzed using appropriate software (e.g., ASTRA software) to calculate the molar mass and size distribution of the eluting species.
Small-Angle X-ray Scattering (SAXS)
Objective: To obtain low-resolution structural information about the shape and size of insulin degludec assemblies in solution.
Methodology:
-
Instrument: A synchrotron SAXS beamline or a laboratory-based SAXS instrument.
-
Sample Preparation: Insulin degludec solutions are prepared in a suitable buffer (e.g., phosphate or Tris buffer) at various concentrations to assess for concentration-dependent effects. The buffer composition is adjusted to mimic either the pharmaceutical formulation (with zinc and phenol) or the subcutaneous environment (phenol-free).
-
Data Collection: SAXS data are collected for the insulin degludec samples and for the corresponding buffer blanks. Measurements are typically performed at a controlled temperature (e.g., 25°C).
-
Data Analysis: The scattering data from the buffer is subtracted from the sample data. The resulting scattering curves are analyzed using software packages like ATSAS to determine structural parameters such as the radius of gyration (Rg) and to generate low-resolution 3D models of the scattering particles.
Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Objective: To directly visualize the morphology of insulin degludec multi-hexameric assemblies.
Methodology:
-
Sample Preparation: A small aliquot (3-5 µL) of the insulin degludec solution, prepared under conditions that promote multi-hexamer formation (i.e., phenol-free, with zinc), is applied to a TEM grid with a perforated carbon film. The grid is then blotted to create a thin film of the solution and rapidly plunged into liquid ethane to vitrify the sample.
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Imaging: The vitrified sample is transferred to a cryo-electron microscope equipped with a cryo-stage to maintain the sample at liquid nitrogen temperature. Images are acquired at low electron doses to minimize radiation damage.
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Data Analysis: The acquired images are processed to enhance contrast and visualize the filamentous structures of the insulin degludec multi-hexamers.
Visualizations of Key Processes
Insulin Degludec Self-Association Pathway
Caption: Insulin degludec self-association from di-hexamers to multi-hexamers.
Experimental Workflow for Characterization
Caption: A typical experimental workflow for characterizing insulin degludec.
Insulin Signaling Pathway
Caption: Simplified overview of the insulin signaling pathway activated by insulin degludec.
Conclusion
The unique molecular design of insulin degludec, particularly the acylation at LysB29, underpins its remarkable self-association properties. The transition from stable di-hexamers in the pharmaceutical formulation to long multi-hexameric chains upon injection creates a soluble subcutaneous depot that ensures a slow and continuous release of insulin monomers. This mechanism results in a flat and predictable pharmacokinetic and pharmacodynamic profile, making insulin degludec a valuable therapeutic option for achieving stable glycemic control in individuals with diabetes. The experimental techniques detailed in this guide are crucial for the ongoing research and development of novel long-acting insulin analogues.
References
- 1. Insulin Degludec | C274H411N65O81S6 | CID 118984462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. svprotocols [sedfitsedphat.github.io]
- 3. Insulin degludec - Wikipedia [en.wikipedia.org]
- 4. Dynamic Light Scattering (DLS): Principles, Perspectives, Applications to Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. mdpi.com [mdpi.com]
- 7. nist.gov [nist.gov]
- 8. ostr.ccr.cancer.gov [ostr.ccr.cancer.gov]
- 9. ec.europa.eu [ec.europa.eu]
- 10. researchgate.net [researchgate.net]
